Crocacin A

Description

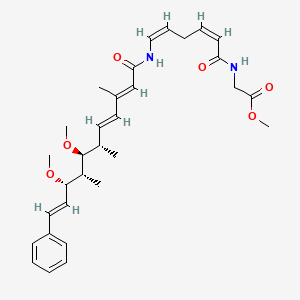

Structure

2D Structure

Properties

Molecular Formula |

C31H42N2O6 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

methyl 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate |

InChI |

InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1 |

InChI Key |

XHTUDGVBJDVOEZ-PSXYSELWSA-N |

SMILES |

CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |

Isomeric SMILES |

C[C@@H](/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |

Canonical SMILES |

CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |

Synonyms |

crocacin A |

Origin of Product |

United States |

Foundational & Exploratory

Crocacin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Crocacin A, a potent antifungal and cytotoxic agent derived from the myxobacterium Chondromyces crocatus. The document details the producing microorganism, biosynthetic pathway, and mechanism of action, alongside reconstructed experimental protocols based on available scientific literature. All quantitative data has been summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a secondary metabolite first isolated from the myxobacterium Chondromyces crocatus, strain Cm c3.[1] It belongs to a family of related compounds, the Crocacins, which exhibit significant biological activities.[2][3] These compounds are noted for their potent antifungal properties against a wide spectrum of yeasts and molds and for their cytotoxic effects.[1] The primary mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain at the bc1-complex (Complex III), a critical component for cellular energy production.[1] This specific mode of action makes it a molecule of interest for further investigation in drug development, particularly in the fields of oncology and infectious diseases.

The Producing Microorganism: Chondromyces crocatus

Chondromyces crocatus is a soil-dwelling, Gram-negative myxobacterium belonging to the order Myxococcales. A key characteristic of this bacterium is its complex life cycle, which includes the formation of multicellular fruiting bodies under nutrient-limiting conditions. The strain originally identified as the producer of Crocacin is Chondromyces crocatus Cm c3. Other strains, such as Cm c5, are also known producers of the crocacin family of compounds and have been utilized in genomic and biosynthetic studies.[4][5]

Table 1: Microbiological Data for Chondromyces crocatus

| Parameter | Description | Reference(s) |

|---|---|---|

| Domain | Bacteria | [5] |

| Phylum | Pseudomonadota | [6] |

| Class | Deltaproteobacteria | [5] |

| Order | Myxococcales | [7] |

| Species | Chondromyces crocatus | [1] |

| Producing Strain | Cm c3 | [1] |

| Morphology | Gram-negative rods, forms fruiting bodies | [4] |

| Habitat | Soil | [7] |

| Cultivation Temp. | Mesophilic, approx. 30°C | |

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Chondromyces crocatus. While the precise media composition and fermentation parameters from the original discovery are not fully detailed in available literature, a general protocol can be reconstructed based on standard practices for myxobacteria cultivation. Production is typically carried out in a nutrient-rich medium to support cell growth, followed by conditions that stimulate secondary metabolite production. The final yield of this compound is dependent on the specific strain and fermentation conditions.

Experimental Protocol: Fermentation (Reconstructed)

-

Inoculum Preparation: A seed culture of Chondromyces crocatus Cm c3 is prepared by inoculating a suitable liquid medium (e.g., SPE Medium or VY/2 broth) and incubating at 30°C with shaking for 5-10 days.

-

Production Culture: A production-scale fermenter containing a rich medium (e.g., P-medium or similar) is inoculated with the seed culture.[8]

-

Fermentation Conditions: The culture is maintained at 30°C with controlled aeration and agitation for an extended period, typically several days to weeks, to allow for biomass accumulation and secondary metabolite synthesis.

-

Harvesting: The bacterial cells (biomass) are harvested from the culture broth by centrifugation or filtration. The Crocacin compounds are primarily located within the mycelium.

Extraction and Isolation

This compound is extracted from the harvested biomass. The isolation process involves solvent extraction followed by a series of chromatographic steps to purify the compound from other cellular components and related Crocacin analogues.

Experimental Protocol: Extraction and Isolation (Reconstructed)

-

Biomass Extraction: The wet or lyophilized mycelium is repeatedly extracted with an organic solvent such as methanol or acetone to draw out the secondary metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an immiscible polar and non-polar solvent system (e.g., ethyl acetate and water) to remove highly polar impurities.

-

Initial Chromatographic Separation: The organic phase is dried, concentrated, and subjected to column chromatography, for instance, using a silica gel stationary phase. Elution is performed with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.

-

Preparative HPLC: Fractions containing this compound, identified by analytical techniques like TLC or analytical HPLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) with a mobile phase such as a water/acetonitrile or water/methanol gradient is typically employed for final purification.[9]

-

Final Product: The purified fractions containing this compound are combined, the solvent is evaporated, and the final compound is obtained as a solid.

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic techniques. Mass spectrometry provides information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and stereochemistry of the atoms within the molecule.

Methodology for Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assemble the molecular structure. The relative stereochemistry is often deduced from coupling constants and Nuclear Overhauser Effect (NOE) experiments.[3][10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | Data not available in snippets | |

| Molecular Weight | Data not available in snippets | |

| Appearance | Data not available in snippets | |

| UV max (in Methanol) | Data not available in snippets | |

| Optical Rotation | Data not available in snippets |

| Chemical Class | Polyene, Polyketide-Peptide Hybrid |[1][2] |

Biological Activity and Mechanism of Action

This compound demonstrates a potent inhibitory effect on a broad range of fungi and exhibits significant cytotoxicity against mammalian cell lines. Its mode of action involves the specific targeting of Complex III in the mitochondrial electron transport chain.

Mechanism of Action

This compound binds to the bc1-complex (ubiquinol-cytochrome c reductase), blocking the transfer of electrons from ubiquinol to cytochrome c.[1] This interruption of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, ultimately leading to cellular energy depletion and cell death.

Caption: this compound inhibits Complex III of the electron transport chain.

Antifungal and Cytotoxic Activity

The inhibitory action of this compound translates to potent biological effects. While specific, comprehensive data tables from the primary literature are not publicly available, reports indicate high activity against various yeasts and molds, as well as cytotoxicity against cell lines such as the L929 mouse fibroblasts (reported for the related Crocacin D).[1]

Table 3: Biological Activity Profile of this compound (Qualitative)

| Activity Type | Target Organisms / Cell Lines | Potency | Reference(s) |

|---|---|---|---|

| Antifungal | Wide spectrum of yeasts and molds | High | [1][2] |

| Antibacterial | Few Gram-positive bacteria | Moderate | [1] |

| Cytotoxicity | Mammalian cell lines (e.g., L929) | High |[2] |

Note on Data Availability: This technical guide has been compiled from publicly accessible scientific abstracts, reviews, and databases. The detailed experimental protocols and specific quantitative data (e.g., precise yields, NMR chemical shifts, and comprehensive MIC/IC50 values) are contained within the full text of primary research articles which were not accessible through the conducted searches. The provided protocols are therefore reconstructed based on standard methodologies and should be adapted and optimized based on experimental results.

References

- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chondromyces crocatus Cm c5 | Type strain | DSM 14714, JCM 12616 | BacDiveID:12016 [bacdive.dsmz.de]

- 6. Chondromyces crocatus Cm c2 | DSM 14606 | BacDiveID:12015 [bacdive.dsmz.de]

- 7. mdpi.com [mdpi.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling Nature's Arsenal: A Technical Guide to Novel Electron Transport Inhibitors from Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Myxobacteria, a group of soil-dwelling bacteria known for their complex social behaviors and production of a diverse array of secondary metabolites, have emerged as a promising source of novel bioactive compounds. Among these are potent inhibitors of the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production. Dysregulation of the ETC is implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making these myxobacterial compounds valuable tools for research and potential therapeutic leads. This technical guide provides an in-depth overview of key electron transport inhibitors discovered from myxobacteria, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization.

Core Electron Transport Inhibitors from Myxobacteria

Several classes of ETC inhibitors have been isolated from myxobacteria, with the most well-characterized targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase) of the respiratory chain.

Complex III Inhibitors

1. Crocacin: Isolated from Chondromyces crocatus, Crocacin is a potent inhibitor of the bc1-segment (Complex III) of the electron transport chain.[1][2] Its inhibitory action leads to the blockage of electron flow and induces a characteristic red shift in the reduced spectrum of cytochrome b.[1][2]

2. Myxothiazol: Produced by Myxococcus fulvus, Myxothiazol is a well-studied inhibitor that binds to the Qo site of Complex III, blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[3][4] This disruption of the Q-cycle effectively inhibits mitochondrial respiration.[5]

Complex I Inhibitors

3. Phenoxan: Details on Phenoxan are still emerging, but it is recognized as an inhibitor of Complex I. Further research is needed to fully elucidate its binding site and inhibitory mechanism.

Other and Dual-Target Inhibitors

4. Soraphen A: Originally identified as an antifungal agent from Sorangium cellulosum, Soraphen A is a potent inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis, with an IC50 of approximately 5 nM.[6][7] While its primary target is not the ETC, the inhibition of ACC impacts cellular metabolism, which can indirectly affect mitochondrial respiration.

5. Aurachins: This family of compounds, exemplified by Aurachin D from Stigmatella aurantiaca, exhibits inhibitory activity against the cytochrome bd oxidase, a terminal oxidase in the respiratory chain of many bacteria, including Mycobacterium tuberculosis.[8][9] Aurachin D has a reported IC50 value of 0.15 μM against this enzyme.[8]

Quantitative Inhibitory Data

The following table summarizes the available quantitative data for the inhibitory activity of these myxobacterial metabolites.

| Compound | Target | Assay System | IC50 Value | Reference |

| Myxothiazol | Mitochondrial Respiration | Beef heart submitochondrial particles | 0.45 mol/mol cytochrome b | [5] |

| Aurachin D | M. tuberculosis Cytochrome bd Oxidase | Oxygen Consumption Assay | 0.15 µM | [8] |

| Soraphen A | Acetyl-CoA Carboxylase | Fatty Acid Elongation Assay | ~5 nM | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of electron transport inhibitors. Below are representative protocols for key experiments.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This spectrophotometric assay measures the activity of Complex III by following the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

-

Substrate: Decylubiquinol (DB)

-

Electron Acceptor: Cytochrome c (oxidized)

-

Inhibitors: Antimycin A (positive control), test compound (e.g., Myxothiazol, Crocacin)

-

Rotenone (to inhibit Complex I)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare isolated mitochondria from a suitable source (e.g., bovine heart, rat liver).

-

To a cuvette, add the assay buffer, rotenone, and KCN.

-

Add the mitochondrial suspension to the cuvette.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding cytochrome c and DB.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

The rate of absorbance change is proportional to the Complex III activity.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of inhibitors on the overall respiratory activity of intact cells using extracellular flux analysis.

Materials:

-

Cultured cells (e.g., HepG2, primary neurons)

-

Seahorse XF Cell Culture Microplates

-

Assay Medium (e.g., DMEM without bicarbonate)

-

Substrates (e.g., glucose, pyruvate, glutamine)

-

Test compound (e.g., Aurachin D, Myxothiazol)

-

Mitochondrial inhibitors for controls (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Extracellular Flux Analyzer (e.g., Seahorse XFe96)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Replace the culture medium with the assay medium and incubate in a non-CO2 incubator.

-

Load the injector ports of the sensor cartridge with the test compound and control inhibitors.

-

Calibrate the instrument and place the cell plate in the analyzer.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject the test compound and monitor the change in OCR.

-

Subsequently, inject control inhibitors to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).

-

Analyze the data to determine the effect of the test compound on cellular respiration.

Visualizing Mechanisms and Workflows

Mechanism of Action: Myxothiazol Inhibition of Complex III

Caption: Myxothiazol competitively binds to the Qo site of Complex III, blocking electron transfer from ubiquinol.

Experimental Workflow: Screening for Electron Transport Inhibitors

Caption: A typical workflow for the discovery and characterization of new ETC inhibitors from myxobacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Prowess of Crocacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin A, a secondary metabolite isolated from the myxobacterium Chondromyces crocatus, has emerged as a molecule of significant interest within the scientific community. This technical guide provides an in-depth exploration of the biological properties of this compound, with a primary focus on its mechanism of action, cytotoxic, and antifungal activities. Through a comprehensive review of available literature, this document consolidates quantitative data, details experimental methodologies, and visualizes key pathways to serve as a vital resource for ongoing and future research in drug discovery and development.

Core Biological Properties of this compound

This compound is a potent natural product known for its significant cytotoxic and antifungal activities.[1][2] Its primary mechanism of action lies in the potent and specific inhibition of the mitochondrial electron transport chain.

Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound exerts its biological effects by targeting the bc1-segment, also known as Complex III, of the mitochondrial electron transport chain.[2] This inhibition disrupts the vital process of oxidative phosphorylation, leading to a cascade of cellular events culminating in cell death. The specific interaction with Complex III underscores the molecule's potential as a targeted therapeutic agent.

dot

Caption: this compound inhibits Complex III of the electron transport chain.

Quantitative Biological Data

While extensive quantitative data for this compound is not widely available in the public domain, preliminary studies and data from related compounds like Crocacin D highlight its potent biological activity.

Cytotoxic Activity

Table 1: Cytotoxicity Data for Crocacin Analogs

| Compound | Cell Line | Activity | Reference |

| Crocacin D | L929 (Mouse Fibroblast) | Highly Toxic | [4] |

Antifungal Activity

This compound exhibits a broad spectrum of activity against various yeasts and molds.[2]

Table 2: Antifungal Activity of this compound and D

| Compound | Fungal Species | MIC (Minimum Inhibitory Concentration) | Reference |

| This compound | Yeasts and Molds | Broad Spectrum Activity | [2] |

| Crocacin D | Saccharomyces cerevisiae | 1.4 ng/mL | [5] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the biological assessment of this compound. These are based on standard methodologies and should be adapted for specific experimental needs.

Determination of Cytotoxicity (IC50) using MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured mammalian cells.

Workflow:

dot

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period of 24, 48, or 72 hours.

-

MTT Reagent Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Formazan Crystal Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assay for Mitochondrial Complex III Inhibition

This protocol describes a method to assess the inhibitory activity of a compound on Complex III of the electron transport chain using isolated mitochondria.

Workflow:

dot

Caption: Workflow for assessing mitochondrial Complex III inhibition.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source, such as beef heart or cultured cells, using differential centrifugation.

-

Reaction Buffer Preparation: Prepare a reaction buffer containing potassium phosphate, EDTA, and other necessary components.

-

Substrate and Electron Acceptor Preparation: Prepare solutions of a suitable substrate for Complex III (e.g., decylubiquinol) and the electron acceptor, cytochrome c.

-

Assay Setup: In a cuvette or 96-well plate, combine the reaction buffer, cytochrome c, and varying concentrations of this compound. Include a no-inhibitor control.

-

Reaction Initiation: Initiate the reaction by adding the isolated mitochondria and the substrate.

-

Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over a set period.

-

Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vivo Studies

To date, there is a notable absence of publicly available in vivo studies specifically investigating the biological properties and efficacy of this compound in animal models. This represents a significant knowledge gap and a promising area for future research to translate the potent in vitro findings into potential therapeutic applications.

Conclusion and Future Directions

This compound is a potent myxobacterial natural product with well-defined antifungal and cytotoxic properties, primarily driven by its inhibition of mitochondrial Complex III. While its in vitro activity is evident, a comprehensive understanding of its therapeutic potential is hampered by the limited availability of quantitative cytotoxicity data across diverse cancer cell lines and the absence of in vivo studies. Future research should prioritize:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Detailed Antifungal Spectrum Analysis: Establishing the MIC values against a wide range of clinically relevant fungal pathogens.

-

In Vivo Efficacy and Toxicity Studies: Conducting animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Elucidation of Downstream Signaling Pathways: Investigating the detailed molecular events that occur downstream of mitochondrial inhibition by this compound.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

- 1. Natural products from myxobacteria: novel metabolites and bioactivities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myxobacteria: proficient producers of novel natural products with various biological activities--past and future biotechnological aspects with the focus on the genus Sorangium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Crocacin A mechanism of action on electron transport chain

An In-depth Technical Guide on the Mechanism of Action of Crocacin A on the Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural product derived from myxobacteria, has garnered significant interest for its potent antifungal and cytotoxic activities. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a powerful inhibitor of the mitochondrial electron transport chain (ETC). Specifically, this document elucidates the inhibitory effects of this compound on Complex III (cytochrome bc1 complex), presenting available quantitative data, detailed experimental methodologies for assessing its activity, and an analysis of its structure-activity relationship based on related analogs. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action to facilitate further research and therapeutic development.

Introduction

The mitochondrial electron transport chain is a critical pathway for cellular energy production in aerobic organisms, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The ETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. The disruption of this intricate process can lead to cellular dysfunction and death, making the ETC a prime target for therapeutic agents, particularly in the fields of oncology and infectious diseases.

Crocacins are a class of natural products known for their biological activities. While initially, there was some ambiguity regarding their precise target within the ETC, research has clarified that Crocacins, including this compound, act as inhibitors of Complex III (cytochrome bc1 complex)[1]. This complex plays a pivotal role in the ETC by transferring electrons from ubiquinol to cytochrome c. Inhibition of Complex III disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, a halt in ATP synthesis[1].

Mechanism of Action of this compound on the Electron Transport Chain

This compound exerts its inhibitory effect by binding to the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This binding event obstructs the normal flow of electrons, a critical step in the process of oxidative phosphorylation.

Inhibition of Complex III (Cytochrome bc1 Complex)

Complex III catalyzes the transfer of electrons from ubiquinol to cytochrome c. This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, which contributes to the proton-motive force that drives ATP synthesis. This compound is believed to bind to the Qo site of Complex III, one of the two ubiquinone-binding sites in the complex. This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the electron transfer to the Rieske iron-sulfur protein and cytochrome c1.

The consequences of Complex III inhibition by this compound are profound:

-

Disruption of Electron Flow: The primary effect is the cessation of electron transfer from Complex III to Complex IV (cytochrome c oxidase).

-

Collapse of Mitochondrial Membrane Potential: The blockage of proton pumping at Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress and cellular damage.

-

Inhibition of ATP Synthesis: The disruption of the proton-motive force ultimately halts the production of ATP by ATP synthase (Complex V).

Quantitative Data on Crocacin Inhibition

| Compound | Side Chain (R) | IC50 NADH oxidase (nM) |

| Crocacin D (79) | (structure not provided in source) | Not specified |

| Analog 81 | (structure not provided in source) | 36 |

| Analog 82 | n-C12H21- | 24 |

| Analog 83 | (structure not provided in source) | 21 |

| Analog 84 | (structure not provided in source) | 17 |

| Analog 85 | (structure not provided in source) | 9 |

| Analog 86 | (structure not provided in source) | 18 |

| Analog 87 | (structure not provided in source) | 16 |

| Table 1: Inhibitory activity of Crocacin D analogs on NADH oxidase. The IC50 values indicate the concentration of the compound required to inhibit 50% of the NADH oxidase activity. Data extracted from[1]. |

Experimental Protocols

This section outlines a detailed methodology for assessing the inhibitory activity of this compound on Complex III of the electron transport chain. This protocol is adapted from standard methods for measuring Complex III activity.

Isolation of Mitochondria

-

Tissue Homogenization: Fresh tissue (e.g., bovine heart, rat liver) is minced and homogenized in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed with the isolation buffer and re-centrifuged to ensure purity.

-

Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer. The protein concentration is determined using a standard method such as the Bradford assay.

Measurement of Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of Complex III.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4), oxidized cytochrome c, and the mitochondrial sample.

-

Inhibitor Addition (for control): For a negative control, a known Complex III inhibitor such as Antimycin A is added to a separate reaction mixture to measure the background rate of cytochrome c reduction that is not dependent on Complex III.

-

This compound Addition: To test the effect of this compound, it is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) should also be run.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, ubiquinol (e.g., decylubiquinol).

-

Spectrophotometric Measurement: The increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve, using the extinction coefficient for reduced cytochrome c. The specific activity is then expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Inhibition

Figure 1: Signaling pathway of this compound inhibiting Complex III.

Experimental Workflow for Assessing this compound Inhibition

Figure 2: Workflow for assessing this compound's inhibitory effect.

Structure-Activity Relationship (SAR)

The structure-activity relationship of Crocacins is crucial for understanding the molecular determinants of their inhibitory activity and for the rational design of more potent and selective analogs. While a detailed SAR study specifically for this compound is not available, the data on Crocacin D analogs provides preliminary insights.

The general structure of Crocacins features a polyketide-derived acyl residue. The variations in the side chain (R group) of the Crocacin D analogs significantly impact their inhibitory potency against NADH oxidase (and by extension, Complex III). The data in Table 1 suggests that the nature of this side chain is a key factor in the molecule's ability to bind to and inhibit the cytochrome bc1 complex. For instance, the analog with a simple alkyl chain (Analog 82) has a higher IC50 (lower potency) compared to more complex analogs (e.g., Analog 85). This indicates that specific structural features and functional groups within the side chain are likely involved in critical interactions with the amino acid residues of the Qo binding pocket of Complex III.

Further research involving the synthesis and biological evaluation of a broader range of this compound analogs is necessary to establish a comprehensive SAR. Such studies would involve systematic modifications of the polyketide backbone, the amide linkage, and the side chain to probe the key interactions with the target enzyme.

Conclusion

This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex). Its mechanism of action involves the disruption of electron flow, leading to a collapse of the mitochondrial membrane potential, increased ROS production, and a severe reduction in cellular ATP levels. The quantitative data available for its analog, Crocacin D, highlights the nanomolar potency of this class of inhibitors. The provided experimental protocols offer a robust framework for the further characterization of this compound and its derivatives. A deeper understanding of the structure-activity relationship of Crocacins will be instrumental in the development of novel therapeutic agents that target mitochondrial respiration. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study and application of this compound.

References

The Architectural Ingenuity of Nature: A Technical Guide to the Biosynthesis of Crocacin A

For Researchers, Scientists, and Drug Development Professionals

Crocacin A, a potent antifungal and cytotoxic secondary metabolite produced by the myxobacterium Chondromyces crocatus Cm c5, represents a fascinating example of nature's molecular engineering.[1][2] Its unique linear scaffold, a product of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery, key experimental validations, and quantitative data to support further research and development.

The Crocacin Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the cro cluster. This cluster, spanning approximately 61.4 kilobases, was identified and sequenced from Chondromyces crocatus Cm c5.[2][3] Bioinformatic analysis of this locus has revealed a cohort of genes encoding the core NRPS and PKS megasynthases, as well as enzymes responsible for precursor supply and tailoring reactions.

| Gene | Proposed Function |

| Core Biosynthetic Genes | |

| croA | NRPS module, likely responsible for the initiation with an amino acid. |

| croB - croJ | Multidomain PKS modules responsible for the iterative extension of the polyketide chain. |

| croK | Contains the terminal C2 domain responsible for hydrolytic release of the final product. |

| Accessory and Other Genes | |

| croE, croF, croG, croH, croL | Putative tailoring enzymes (e.g., methyltransferases, oxidases), transporters, and regulatory proteins. |

| ccp | Carrier protein. |

| CYP450 | Cytochrome P450 enzyme, likely involved in post-PKS modification. |

The Assembly Line: A Modular Marvel of NRPS and PKS

The synthesis of the this compound backbone is a highly organized process, carried out on a large, multi-enzyme complex. This assembly line follows a modular logic, with each module responsible for a specific elongation and modification step. The process is initiated by an NRPS module, which incorporates an amino acid starter unit. Subsequently, a series of PKS modules iteratively add two-carbon units derived from malonyl-CoA or its derivatives. Each PKS module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within each module determine the reduction state of the growing polyketide chain.

An Unconventional Termination: The Role of the CroK-C2 Domain

A standout feature of the this compound biosynthesis is its termination mechanism. Unlike typical PKS pathways that employ a thioesterase (TE) domain for product release, the cro cluster utilizes an unusual C-terminal domain within the CroK protein, designated CroK-C2.[1][2] This domain, homologous to condensation (C) domains, catalyzes the hydrolytic release of the fully assembled polyketide chain from the ACP, yielding the final linear carboxylic acid structure of this compound.[1][2]

Quantitative Analysis of CroK-C2 Domain Kinetics

The catalytic efficiency of the heterologously expressed CroK-C2 domain was determined using a substrate mimic, N-acetylcysteaminyl-crocacin B. The reaction kinetics were monitored via a specialized high-performance liquid chromatography-mass spectrometry (HPLC-MS) based assay.[1][2]

| Kinetic Parameter | Value |

| Km | Data not available in the provided search results |

| kcat | Data not available in the provided search results |

| kcat/Km | Data not available in the provided search results |

Note: While the referenced literature indicates that kinetic parameters were determined, the specific values for Km and kcat were not available in the provided search snippets. Access to the full publication would be required to populate this table.

Experimental Protocols: Elucidating the Pathway

The functional characterization of the this compound biosynthetic pathway has been underpinned by rigorous experimental methodologies.

Gene Inactivation Studies

To confirm the role of the croK gene and its C2 domain in this compound biosynthesis, targeted gene inactivation was performed in Chondromyces crocatus Cm c5. A standard homologous recombination approach was likely employed. This would involve the construction of a knockout vector containing a resistance cassette flanked by sequences homologous to the regions upstream and downstream of the croK gene. Electroporation or conjugation would be used to introduce this vector into C. crocatus. Successful double-crossover events would lead to the replacement of the target gene with the resistance cassette. The resulting mutant strain would then be cultivated, and the metabolite profile analyzed by HPLC-MS to confirm the abolishment of this compound production.

In Vitro Characterization of the CroK-C2 Domain

The functional analysis of the CroK-C2 domain was conducted through in vitro assays using the heterologously produced protein.

-

Cloning and Expression: The DNA sequence encoding the CroK-C2 domain was amplified from the genomic DNA of C. crocatus Cm c5 and cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The construct was then transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Protein Purification: The recombinant protein was overexpressed by induction (e.g., with IPTG) and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the protein were determined by SDS-PAGE and a protein assay (e.g., Bradford).

-

Kinetic Assay: The hydrolytic activity of the purified CroK-C2 domain was measured using a substrate mimic (N-acetylcysteaminyl-crocacin B). The assay would be performed in a suitable buffer system, and the reaction initiated by the addition of the enzyme. The reaction would be quenched at various time points, and the amount of product formed (Crocacin B) would be quantified using a calibrated HPLC-MS method. The initial reaction velocities at different substrate concentrations would be used to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Visualizing the Biosynthesis and Experimental Logic

To further clarify the intricate processes involved in this compound biosynthesis and its experimental validation, the following diagrams are provided.

Caption: The modular biosynthesis pathway of this compound.

Caption: Experimental workflow for the functional characterization of CroK-C2.

References

An In-depth Technical Guide to the Crocacin A Biosynthetic Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Crocacin A, a potent antifungal and cytotoxic natural product from the myxobacterium Chondromyces crocatus. The crocacins represent a family of complex polyketide-nonribosomal peptide hybrids with significant therapeutic potential. Understanding their biosynthesis is crucial for future synthetic biology efforts aimed at novel analog generation and improved production.

Core Data Presentation: this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Chondromyces crocatus Cm c5 spans approximately 61.4 kb and is a hybrid system composed of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) genes. The key genes and their putative functions, as identified in the MIBiG database entry BGC0000974, are summarized below.

| Gene Name | Protein Product (Locus Tag) | Putative Function/Annotation |

| croA | CBD77732.1 | PKS module |

| croB | CBD77734.1 | PKS module |

| croC | CBD77736.1 | PKS module |

| croD | CBD77738.1 | PKS module |

| croE | CBD77740.1 | Thioesterase |

| croF | CBD77741.1 | Acyl-CoA dehydrogenase |

| croG | CBD77742.1 | Enoyl-CoA hydratase/isomerase |

| croH | CBD77744.1 | 3-hydroxyacyl-CoA dehydrogenase |

| croI | CBD77746.1 | Acyl-CoA synthetase |

| croJ | CBD77748.1 | NRPS module |

| croK | CBD77750.1 | NRPS module with unusual hydrolytic release domain |

| cyp | CBD77752.1 | Cytochrome P450 |

| mbtH | CBD77754.1 | MbtH-like protein |

Experimental Protocols

Detailed methodologies are essential for the functional analysis of biosynthetic gene clusters. Below are generalized protocols for key experiments cited in the study of this compound biosynthesis.

Gene Inactivation via Homologous Recombination

This protocol outlines a general method for creating targeted gene knockouts in Chondromyces crocatus to elucidate gene function.

-

Vector Construction:

-

Amplify ~1-2 kb upstream and downstream flanking regions of the target gene (e.g., croK) from C. crocatus genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream fragments into a suicide vector (a plasmid that cannot replicate in the host) on either side of a selectable marker, such as an antibiotic resistance cassette (e.g., kanamycin resistance).

-

Verify the final construct by restriction digest and Sanger sequencing.

-

-

Transformation:

-

Introduce the constructed vector into a suitable E. coli strain (e.g., S17-1) for conjugation.

-

Grow cultures of the E. coli donor strain and the C. crocatus recipient strain to mid-log phase.

-

Mix the donor and recipient cells on a suitable agar plate and incubate to allow for conjugation.

-

-

Selection of Mutants:

-

Plate the conjugation mixture onto a selective medium containing the appropriate antibiotic to select for C. crocatus exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.

-

To select for double-crossover mutants (gene replacement), a counter-selection step is often required, depending on the vector used.

-

Confirm the gene knockout in resistant colonies by PCR using primers that bind outside the flanking regions and within the resistance cassette.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed mutant strain under conditions permissive for this compound production.

-

Extract the secondary metabolites from the culture broth and cell mass.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production compared to the wild-type strain.

-

In Vitro Characterization of the CroK-C2 Hydrolytic Release Domain

This protocol describes the biochemical analysis of the unusual chain termination domain found in CroK.

-

Heterologous Expression and Purification:

-

Clone the DNA sequence encoding the C-terminal condensation-like domain of CroK (CroK-C2) into an expression vector (e.g., pET vector series) with a purification tag (e.g., His6-tag).

-

Transform the construct into an E. coli expression host (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a suitable temperature.

-

Lyse the cells and purify the recombinant CroK-C2 domain using affinity chromatography (e.g., Ni-NTA).

-

-

Biochemical Assay:

-

Synthesize a substrate mimic, such as N-acetylcysteaminyl-crocacin B, which mimics the natural substrate attached to the acyl carrier protein.

-

Incubate the purified CroK-C2 domain with the substrate mimic in a suitable reaction buffer.

-

Monitor the reaction over time by quenching aliquots and analyzing them by HPLC-MS.

-

The hydrolytic activity is confirmed by the detection of the released crocacin B carboxylic acid.

-

-

Kinetic Analysis:

-

Perform the biochemical assay with varying concentrations of the substrate mimic to determine the kinetic parameters (e.g., Km and kcat) of the CroK-C2 domain.

-

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for its analysis.

Caption: Proposed biosynthetic pathway of this compound.

The Cytotoxic Effects of Crocacin A on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxic effects of Crocacin A on various cancer cell lines. It summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in several studies. The data below summarizes these findings, offering a comparative look at the compound's efficacy in different cancer types.

| Cancer Cell Line | Cancer Type | IC50 Value (mmol/L) | Citation |

| A549 | Lung Carcinoma | 5.48 | [1] |

| HepG2 | Hepatocellular Carcinoma | 2.87 | [1] |

| HCT116 | Colorectal Carcinoma | 1.99 | [1] |

| HeLa | Cervical Cancer | 3.58 | [1] |

| SK-OV-3 | Ovarian Cancer | 3.5 | [1] |

| HN-5 | Head and Neck Cancer | Varies (12.5-1000 µg/mL) | [2][3] |

| AGS | Gastric Adenocarcinoma | Dose- and time-dependent | [4] |

| HL-60 | Promyelocytic Leukemia | 0.625-5 mg/mL | [5] |

| A431 | Skin Squamous Cell Carcinoma | Dose-dependent | [6] |

| SCL-1 | Skin Squamous Cell Carcinoma | Dose-dependent | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of apoptosis through the intrinsic pathway, cell cycle arrest, and the inhibition of pro-survival signaling cascades.

One of the core mechanisms is the induction of apoptosis.[7] this compound treatment has been shown to alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[4][5] This leads to the activation of caspases, executing the apoptotic program.[4]

Furthermore, this compound can induce cell cycle arrest, halting the proliferation of cancer cells.[7] Depending on the cancer cell type, this arrest can occur at the G0/G1 or G2/M phase of the cell cycle.[5][8] This effect is often associated with the downregulation of cyclins, such as Cyclin D1.[7][9]

The compound also targets key signaling pathways that are often dysregulated in cancer. Notably, this compound has been shown to inhibit the JAK/STAT and NF-κB signaling pathways.[6][10][11] The JAK/STAT pathway is crucial for cell proliferation and survival, and its inhibition by this compound contributes to the compound's anti-tumor activity.[6][11] The NF-κB pathway is a key regulator of inflammation and cell survival, and its suppression by this compound can reduce the expression of downstream targets involved in cancer progression.[11] Additionally, there is evidence that this compound may interact with the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[12]

Experimental Protocols

The investigation of this compound's cytotoxic effects relies on a suite of standard in vitro assays. The following outlines the general methodologies employed in the cited research.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines are used, including but not limited to A549 (lung), HepG2 (liver), HCT116 (colorectal), HeLa (cervical), SK-OV-3 (ovarian), HN-5 (head and neck), AGS (gastric), HL-60 (leukemia), A431, and SCL-1 (skin).[1][2][3][4][6] Normal cell lines, such as human fibroblasts, are often used as controls to assess cancer-specific cytotoxicity.[3][4]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability.[2]

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a common method to quantify apoptosis.

-

Cells are treated with this compound as described above.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The induction of a sub-G1 peak in the cell cycle histogram is also indicative of apoptosis.[13]

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cells are treated with this compound, harvested, and fixed in cold ethanol.

-

The fixed cells are washed and treated with RNase A to remove RNA.

-

Cells are then stained with PI, which intercalates with DNA.

-

The DNA content of the cells is measured by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified to identify any cell cycle arrest.[8]

-

Western Blot Analysis

-

Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Following treatment with this compound, cells are lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, cyclins, STAT3, p-STAT3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Study of Crocin & Radiotherapy-induced Cytotoxicity and Apoptosis in the Head and Neck Cancer (HN-5) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of apoptotic effect of crocin, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sid.ir [sid.ir]

- 10. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Antifungal Spectrum of Crocacin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin A, a natural product isolated from myxobacteria, has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the current knowledge regarding the antifungal spectrum of this compound against a range of yeasts and molds. The primary mechanism of action, inhibition of the mitochondrial electron transport chain at complex III, is detailed. While extensive quantitative data on its broad-spectrum activity remains limited in publicly available literature, this document consolidates the existing information and provides standardized experimental protocols for its evaluation. Furthermore, this guide presents visual representations of the proposed mechanism of action and a general workflow for antifungal susceptibility testing to aid researchers in the continued investigation of this compound as a potential antifungal agent.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. This compound, a member of the crocacin family of natural products, has been identified as a promising candidate due to its inhibitory effects on a wide spectrum of yeasts and molds[1]. This document serves as a technical resource for researchers, providing an in-depth look at the antifungal properties of this compound, its mechanism of action, and standardized methodologies for its further investigation.

Antifungal Spectrum of this compound

Table 1: Antifungal Activity of this compound (Qualitative Data)

| Fungal Group | Activity Reported | Reference |

| Yeasts | Inhibitory | [1] |

| Molds | Inhibitory | [1] |

Note: This table reflects the qualitative statements found in the literature. Specific MIC values for individual yeast and mold species are not detailed in the available search results.

Further research is critically needed to establish a quantitative antifungal spectrum for this compound against clinically relevant yeasts such as Candida albicans, Candida auris, and Cryptococcus neoformans, as well as pathogenic molds including Aspergillus fumigatus and members of the Mucorales order.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of the mitochondrial electron transport chain at complex III (also known as the bc1 complex)[1]. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately fungal cell death.

Inhibition of Mitochondrial Complex III

Mitochondrial complex III plays a crucial role in the transfer of electrons from ubiquinol to cytochrome c. This compound binds to this complex, blocking the electron flow and thereby inhibiting the generation of the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis. This targeted action on a fundamental cellular process contributes to its broad-spectrum antifungal potential.

Figure 1. Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are essential for reproducible research. The following protocols, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), can be adapted for the evaluation of this compound.

Broth Microdilution Assay for Yeasts

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Yeast inoculum, standardized to a 0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Prepare Drug Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a yeast suspension in sterile saline or water from a 24-hour culture on Sabouraud dextrose agar. Adjust the turbidity to a 0.5 McFarland standard.

-

Inoculation: Dilute the standardized inoculum in RPMI-1640 medium and add it to each well of the microtiter plate containing the drug dilutions. The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Controls: Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

Broth Microdilution Assay for Molds

Testing molds requires modifications to the yeast protocol, primarily in the preparation of the inoculum.

Materials:

-

Same as for yeasts, with the addition of:

-

Potato Dextrose Agar (PDA) for mold sporulation

-

Sterile Tween 20 solution (0.05%)

Procedure:

-

Inoculum Preparation: Grow the mold on PDA until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

-

Spore Counting: Filter the suspension to remove hyphal fragments and count the conidia using a hemocytometer.

-

Inoculation: Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI-1640 medium and add it to the drug-containing microtiter plates.

-

Incubation and Reading: Incubate the plates at 35°C for 48-72 hours. The MIC for molds is often defined as the lowest drug concentration that causes 100% inhibition of growth (no visible growth).

Figure 2. General workflow for antifungal susceptibility testing of this compound.

Signaling Pathways

The primary and well-documented signaling pathway affected by this compound is the mitochondrial respiratory pathway. By inhibiting complex III, this compound directly impacts cellular energy metabolism. The downstream effects of this inhibition on other fungal signaling pathways have not been extensively elucidated in the available literature. It is plausible that the resulting cellular stress and energy depletion could trigger a cascade of secondary signaling events, such as those related to nutrient sensing, stress response, and apoptosis. However, further research is required to delineate these potential secondary mechanisms.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents due to its potent inhibition of the fungal mitochondrial complex III. While its broad-spectrum activity has been qualitatively described, there is a clear need for comprehensive quantitative studies to establish its MIC values against a wide array of clinically important yeasts and molds. The standardized protocols provided in this guide offer a framework for conducting such investigations. Future research should also focus on elucidating the downstream signaling events following the inhibition of mitochondrial respiration by this compound, which could reveal additional therapeutic targets and provide a more complete understanding of its antifungal activity. Such studies will be instrumental in advancing this compound from a promising natural product to a potential clinical candidate in the fight against fungal infections.

References

A Technical Guide to the Physico-Chemical Properties of Crocacin A

For Researchers, Scientists, and Drug Development Professionals

Abstract: Crocacin A is a polyketide-derived natural product isolated from myxobacteria, notably Chondromyces crocatus.[1] It has garnered scientific interest due to its potent antifungal and cytotoxic activities. The primary mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain at the bc1-segment (Complex III), disrupting cellular energy production.[1] This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, details established experimental protocols for their determination, and visualizes its mechanism of action. While specific experimental data for some properties of this compound remain elusive in publicly accessible literature, this guide synthesizes the available information and provides standardized methodologies for its empirical determination.

Physico-Chemical Properties

This compound is a complex molecule with a chemical structure that dictates its physical and chemical behaviors. While data for some properties are not extensively documented, the fundamental characteristics are summarized below.

Table 1: Summary of Physico-Chemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₃₁H₄₂N₂O₆ | [2][3] |

| Molecular Weight | 538.67 g/mol | [2] |

| CAS Number | 157698-34-5 | [2] |

| Appearance | Solid or crystalline compound | Inferred from related compounds.[4] |

| Melting Point | Not explicitly documented. | Can be determined via capillary method. |

| Solubility | Soluble in polar solvents. | Inferred from structural features (e.g., hydroxyl groups).[4] Specific quantitative data is not available. |

| Stability | Stable under standard laboratory conditions. | May be sensitive to extreme pH or temperature.[4] |

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Characteristics |

| ¹H NMR | Complex spectrum with signals in the olefinic region due to the conjugated polyene system, as well as signals corresponding to methoxy, methyl, and methylene groups. |

| ¹³C NMR | Signals corresponding to carbonyl carbons, sp² carbons of the polyene chain, and sp³ carbons of the aliphatic portions and methoxy groups. |

| UV-Vis Spectroscopy | Strong absorbance in the UV-visible region, characteristic of extended polyene systems. The λmax is expected to be influenced by the length of the conjugated system and the solvent.[5] |

Mechanism of Action: Inhibition of Electron Transport Chain

This compound exerts its biological effects by targeting Complex III (also known as the bc1 complex or ubiquinone-cytochrome c reductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts the Q-cycle, a process essential for pumping protons across the inner mitochondrial membrane to generate the proton-motive force required for ATP synthesis.

By blocking electron transport at this critical juncture, this compound effectively halts cellular respiration, leading to a depletion of ATP and ultimately, cell death. A key indicator of this specific inhibition is a "red shift" observed in the reduced spectrum of cytochrome b, with a maximum absorption at 569 nm.[1]

Caption: Inhibition of Complex III by this compound in the electron transport chain.

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the core physico-chemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. This method uses a capillary tube apparatus to determine this range.[6]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any crystals using a mortar and pestle.[7]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool.[8]

-

Accurate Determination: Using a new sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point should be reported as this range.[8]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This protocol determines the qualitative and semi-quantitative solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into separate small, clear vials for each solvent.

-

Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

-

Dissolution Process: Agitate the vial vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes). Gentle sonication or warming can be used to aid dissolution if precipitation occurs, but care should be taken to avoid degradation.[9]

-

Observation: Visually inspect the solution against a dark background. A completely clear solution indicates that the compound is soluble at that concentration. If the solution is cloudy or contains visible particles, the compound is considered insoluble or sparingly soluble.

-

Incremental Solvent Addition: If the sample did not dissolve, incrementally add more solvent in measured volumes, repeating the dissolution process and observation at each step until the sample dissolves or a maximum volume is reached.

-

Data Reporting: Report the solubility in terms of concentration (e.g., mg/mL or M). Classify the solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful analytical technique used for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with sample signals.

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Standard parameters include a 30º or 45º pulse width and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

2D NMR Experiments: To aid in complete structural assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[11]

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For polyenes like this compound, the wavelength of maximum absorbance (λmax) is related to the extent of the conjugated system.

Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Ethanol or methanol are common choices.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration. Perform serial dilutions to prepare a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[12]

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

Signaling Pathways

Currently, there is no specific information available in the surveyed scientific literature detailing the intracellular signaling pathways directly modulated by this compound, beyond its primary effect on the mitochondrial electron transport chain. Research on related, but structurally distinct, compounds like crocin has identified interactions with pathways such as PI3K/Akt/mTOR, but applying this information to this compound would be speculative. Further research is required to elucidate the specific signaling cascades that may be affected by this compound as a downstream consequence of mitochondrial inhibition or through other potential off-target effects.

Conclusion